Diethyl indolizine-1,2-dicarboxylate

Description

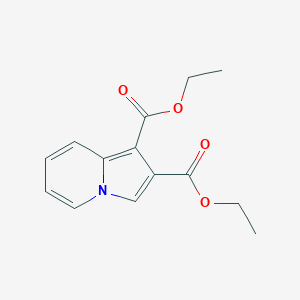

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl indolizine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTAWMDQYRFFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=CC2=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321865 | |

| Record name | Diethyl indolizine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14174-98-2 | |

| Record name | 14174-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl indolizine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways of Diethyl Indolizine 1,2 Dicarboxylate

Elucidation of Reaction Intermediates in Indolizine-1,2-dicarboxylate Formation

The formation of the indolizine (B1195054) ring system, the core of Diethyl indolizine-1,2-dicarboxylate, typically proceeds through a number of reactive intermediates. One of the most common synthetic routes is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkynes, such as diethyl acetylenedicarboxylate (B1228247). organic-chemistry.org In this reaction, the pyridinium ylide acts as a 1,3-dipole that reacts with the dipolarophile.

A proposed pathway for the synthesis of functionalized indolizines involves a domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. acs.orgnih.gov This reaction is thought to proceed through the following intermediates:

Intermediate A : Formed via a Michael addition of the 2-pyridylacetate to the bromonitroolefin. acs.orgnih.gov

Intermediate B : Results from the tautomerization of Intermediate A. acs.orgnih.gov

Intermediate C : Formed through an intramolecular nucleophilic substitution. acs.orgnih.gov

The final indolizine product is then generated by the elimination of the nitro group from Intermediate C. acs.orgnih.gov

In the context of [8+2] cycloaddition reactions, which indolizines can undergo, the mechanism may involve zwitterionic or even biradical intermediates, although concrete experimental evidence remains elusive. mdpi.com

The following table outlines the proposed intermediates in a domino reaction leading to a functionalized indolizine scaffold.

| Intermediate | Formation Step | Description |

| A | Michael Addition | The initial adduct formed from the nucleophilic attack of the 2-pyridylacetate on the bromonitroolefin. acs.orgnih.gov |

| B | Tautomerization | The tautomer of the initial Michael adduct. acs.orgnih.gov |

| C | Intramolecular SN2 | The cyclic intermediate formed after an internal nucleophilic attack. acs.orgnih.gov |

Kinetic Studies and Mechanistic Models for Synthetic Reactions

While specific kinetic studies on the formation of this compound are not extensively detailed in the reviewed literature, the reactivity of the precursors provides insight into the reaction mechanism. For instance, in the 1,3-dipolar cycloaddition reaction of pyridinium ylides with dimethyl acetylenedicarboxylate, the basicity of the pyridine (B92270) starting material has been shown to be a critical factor. It was observed that pyridines with pKa values below 1.45 did not participate in the reaction, suggesting that the formation of the pyridinium ylide is a key determinant of the reaction rate.

Mechanistic models for indolizine synthesis often invoke multi-step pathways. For example, a gold-catalyzed cascade hydroarylation/cycloaromatization reaction is proposed to proceed through the vinylation of a pyrrole (B145914) with an alkyne to form an initial intermediate. kuleuven.be This is followed by a protodeauration step and a nucleophilic attack of the vinyl group on a carbonyl, leading to dehydration and the final indolizine product. kuleuven.be

Another mechanistic proposal for an iron-catalyzed aerobic oxidation and annulation reaction suggests the in-situ generation of a 3,3-dihydro mdpi.comproquest.comnih.govtriazolo[1,5-a]pyridine intermediate. kuleuven.be A cobalt(III)-catalyst then facilitates the formation of a radical intermediate, which reacts with an alkyne and subsequently cyclizes to form the indolizine ring. kuleuven.be

Electrophilic Aromatic Substitution Patterns on the Indolizine Core

The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The pattern of electrophilic aromatic substitution on the indolizine core is well-established, with a clear preference for substitution at specific positions.

Electrophilic substitution on indolizines preferentially occurs at the 3-position. If the 3-position is occupied, substitution will then typically occur at the 1-position. In some cases, simultaneous substitution at both the 1- and 3-positions can be observed. This reactivity pattern is similar to that of other electron-rich heterocyclic compounds like pyrroles and indoles.

Examples of electrophilic substitution reactions on the indolizine ring include:

Nitration : This reaction has been shown to occur at the 1-position.

Nitrosation : In contrast to nitration, nitrosation tends to occur at the 3-position for indolizines where this position is unsubstituted.

Halogenation : While the preparation of stable bromo derivatives has been challenging, iodo derivatives of indolizines have been successfully synthesized.

The table below summarizes the regioselectivity of common electrophilic aromatic substitution reactions on the indolizine core.

| Electrophilic Reaction | Primary Position of Attack | Secondary Position of Attack |

| General Electrophilic Substitution | C-3 | C-1 |

| Nitration | C-1 | - |

| Nitrosation | C-3 | - |

Nucleophilic Substitution Reactions on Functionalized Indolizine Dicarboxylates

In contrast to its high reactivity towards electrophiles, the indolizine ring is generally resistant to nucleophilic attack. However, the presence of electron-withdrawing groups on the indolizine nucleus can activate it towards nucleophilic substitution. For functionalized indolizine dicarboxylates like this compound, the ester groups at the 1- and 2-positions would be expected to influence the regioselectivity of such reactions.

Studies have shown that for indolizines containing an electron-withdrawing group, nucleophilic attack generally occurs at the C-5 position. chim.it For instance, the reaction of 8-nitroindolizine with secondary amines results in the formation of 5-amino-8-nitroindolizine. chim.it This suggests that in appropriately substituted this compound derivatives, nucleophilic substitution could be directed to the pyridine ring portion of the molecule.

[8+2] Cycloaddition Mechanisms and Reactivity

Indolizines can participate in [8+2] cycloaddition reactions, where the indolizine acts as an 8π electron component. mdpi.comproquest.com This type of reaction is a powerful tool for the synthesis of cycl[3.2.2]azine ring systems. mdpi.com The reaction typically involves the cycloaddition of an indolizine with a dienophile, such as an alkyne or an alkene. researchgate.net

The mechanism of the [8+2] cycloaddition of indolizines is a subject of ongoing investigation and can be complex. mdpi.comproquest.com It is generally considered that the reaction can proceed through either a one-step (concerted) or a two-step (stepwise) mechanism involving zwitterionic intermediates. mdpi.com To date, there is no definitive experimental evidence to favor one mechanism over the other. mdpi.com

The reactivity of indolizines in [8+2] cycloadditions is influenced by the substituents on both the indolizine ring and the dienophile. For example, indolizines with leaving groups at the 3- or 5-positions can undergo cycloaddition without the need for a catalyst or oxidant for subsequent dehydrogenation, as the dihydrocyclazine intermediate can eliminate HX to aromatize. proquest.com

The following table provides examples of dienophiles used in [8+2] cycloaddition reactions with indolizines.

| Dienophile | Resulting Product Type |

| Acetylenes | Cycl[3.2.2]azine derivatives mdpi.com |

| Alkenes | Dihydro- or tetrahydro-cycl[3.2.2]azine derivatives researchgate.net |

| Benzonitrile | Diazacyclazine proquest.com |

Advanced Spectroscopic and Structural Elucidation Studies of Diethyl Indolizine 1,2 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis and Mechanistic Probes

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. One- and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework, allowing for the complete assignment of proton and carbon signals and confirmation of the molecular connectivity.

The structural confirmation of indolizine (B1195054) derivatives relies heavily on ¹H and ¹³C NMR spectroscopy. psu.edu While specific, fully assigned spectral data for the parent Diethyl indolizine-1,2-dicarboxylate is not detailed in the available literature, the analysis of closely related 2-substituted indolizines provides a clear framework for signal assignment. psu.edu

For instance, in indolizine systems, the protons on the pyridine (B92270) ring (H-5, H-6, H-7, H-8) and the pyrrole (B145914) ring (H-3) show characteristic chemical shifts and coupling patterns. The signals for the ethyl ester groups would typically appear as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbons of the ester groups would resonate at a significantly downfield shift.

The assignment of these signals is confirmed through the analysis of proton-proton coupling constants (J-coupling), which provides information about the connectivity of adjacent protons. psu.edu For example, the coupling between H-5 and H-6, H-6 and H-7, and H-7 and H-8 provides unambiguous assignment of the six-membered ring protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | Variable (depends on substituent) | Singlet or Doublet | - |

| H-5 | ~9.5 | Doublet | J₅,₆ ≈ 7.0 |

| H-6 | ~7.0 | Triplet or ddd | J₆,₅, J₆,₇ |

| H-7 | ~7.3 | Triplet or ddd | J₇,₆, J₇,₈ |

| H-8 | ~8.3 | Doublet | J₈,₇ ≈ 9.0 |

To overcome the limitations of 1D NMR in complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are employed. psu.edu

COSY spectra establish proton-proton correlations, mapping which protons are coupled to each other. This is crucial for tracing the connectivity within the spin systems of the indolizine ring and the ethyl groups. psu.edu

HETCOR (or its more modern versions, HSQC and HMQC) spectra reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. psu.edu

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons over two or three bonds. This technique is particularly valuable for identifying quaternary carbons (those with no attached protons), such as the carbons of the ester carbonyl groups and the bridgehead carbons of the indolizine core, by observing their correlations with nearby protons. psu.edu

The collective data from these 1D and 2D NMR experiments enables a complete and unambiguous assignment of all ¹H and ¹³C signals, thereby confirming the molecular structure of indolizine derivatives. psu.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing. While the crystal structure for the parent this compound is not described in the surveyed literature, extensive studies have been performed on its 3-(4-substitutedbenzoyl) derivatives.

The crystal structures of several Diethyl 3-(4-substitutedbenzoyl)indolizine-1,2-dicarboxylate derivatives have been determined by single-crystal X-ray diffraction. These studies reveal that the compounds crystallize in common crystal systems, providing insight into their solid-state packing. For example, Diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate was found to crystallize in the triclinic system with the P-1 space group. mdpi.comresearchgate.net Similarly, another related derivative, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, crystallizes in the monoclinic system with a P2₁/n space group. nih.gov

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate | Triclinic | P-1 | mdpi.comresearchgate.net |

| Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate | Monoclinic | P2₁/n | nih.gov |

The stability and packing of the crystal lattice are dictated by a network of non-covalent interactions. In the crystal structures of this compound derivatives, a variety of such interactions are observed.

Intramolecular Interactions: The molecular conformation is often stabilized by intramolecular C–H···O hydrogen bonds. For instance, in one derivative, a short contact is formed between a proton on the benzoyl ring and a carbonyl oxygen of an adjacent ester group. mdpi.com

Intermolecular Hydrogen Bonding: C–H···O interactions are crucial in forming the supramolecular architecture. These interactions link neighboring molecules into chains or more complex networks. nih.gov

C–H···π Interactions: These weak hydrogen bonds, where a C-H bond interacts with the electron cloud of an aromatic ring, also contribute to the stability of the crystal packing. nih.gov

π–π Stacking: The planar aromatic rings of the indolizine core and its substituents can engage in π–π stacking interactions, where the rings are arranged in a parallel or offset fashion, further stabilizing the crystal structure. mdpi.com

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, corresponding to significant interactions like hydrogen bonds. nih.gov

| Interaction Type | Percentage Contribution (%) | Reference |

|---|---|---|

| H···H | 47.2 | researchgate.net |

| O···H / H···O | 26.4 | researchgate.net |

| C···H / H···C | Not specified | researchgate.net |

Note: Data is for a representative derivative and percentages may vary between different substituted compounds.

Energy framework calculations complement the Hirshfeld analysis by quantifying the energetic contributions of these interactions. These calculations can illustrate the electrostatic, dispersion, and total interaction energies between molecules in the crystal, providing a deeper understanding of the forces governing the supramolecular assembly. researchgate.net

Vibrational Spectroscopy (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups and structural features of a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The primary functional groups present in the molecule are the ester groups (C=O, C-O) and the aromatic indolizine ring system (C=C, C-N, C-H). The ethyl groups will also contribute characteristic aliphatic C-H stretching and bending vibrations.

Key expected vibrational frequencies can be categorized as follows:

Carbonyl (C=O) Stretching: The two ester groups are a prominent feature. Their carbonyl stretching vibrations are expected to appear as strong absorption bands in the region of 1700-1750 cm⁻¹. The exact position may be influenced by electronic effects from the indolizine ring and potential steric interactions between the two adjacent ester groups.

Aromatic Ring Vibrations: The indolizine core will give rise to several bands. C=C and C=N stretching vibrations within the aromatic rings typically occur in the 1450-1650 cm⁻¹ region.

C-O Stretching: The C-O single bond stretching vibrations of the ester groups are expected to produce strong bands in the 1100-1300 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations from the indolizine ring are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups will be observed just below 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations, which are useful for determining the substitution pattern of the ring, are expected in the 700-900 cm⁻¹ region.

An illustrative table of these expected vibrational frequencies is provided below.

Interactive Data Table: Predicted FTIR Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Indolizine) | Medium |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) | Medium to Strong |

| 1750-1700 | C=O Stretch | Ester Carbonyl | Strong |

| 1650-1450 | C=C and C=N Stretch | Aromatic (Indolizine) | Medium to Strong |

| 1470-1440 | C-H Bend (Asymmetric) | CH₃ (Ethyl) | Medium |

| 1390-1370 | C-H Bend (Symmetric) | CH₃ (Ethyl) | Medium |

| 1300-1100 | C-O Stretch | Ester | Strong |

| 900-700 | C-H Out-of-Plane Bend | Aromatic (Indolizine) | Medium to Strong |

Mass Spectrometry (MS) and Chromatography-Mass Spectrometry (GC-MS, LC-MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₅NO₄), the molecular weight is approximately 261.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 261. The fragmentation of this molecular ion would likely proceed through several predictable pathways, primarily involving the ester side chains.

Common fragmentation pathways for diethyl esters include:

Loss of an ethoxy radical (-•OCH₂CH₃): This would result in a fragment ion at m/z 216 (M - 45). This is often a prominent peak.

Loss of an ethyl radical (-•CH₂CH₃): This would lead to a fragment at m/z 232 (M - 29).

Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: If sterically feasible, this rearrangement would result in a fragment ion at m/z 233 (M - 28).

Loss of carbon dioxide (-CO₂): Decarboxylation could lead to further fragmentation cascades.

Cleavage of the entire ester group: Loss of a carbethoxy group (-•COOCH₂CH₃) would produce a fragment at m/z 188 (M - 73).

The indolizine ring itself is relatively stable, and its fragmentation would likely occur after the initial losses from the ester substituents.

For analysis by GC-MS or LC-MS, the choice of technique would depend on the volatility and thermal stability of the compound. LC-MS with a soft ionization technique like electrospray ionization (ESI) would likely show a prominent protonated molecule [M+H]⁺ at m/z 262 or adducts with other cations (e.g., [M+Na]⁺ at m/z 284).

A table of predicted major mass spectral fragments is presented below.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Ion Formula | Likely Loss from Molecular Ion (m/z 261) |

| 261 | [C₁₄H₁₅NO₄]⁺ | Molecular Ion (M⁺) |

| 232 | [C₁₂H₁₀NO₄]⁺ | •C₂H₅ (Ethyl radical) |

| 216 | [C₁₂H₉NO₃]⁺ | •OC₂H₅ (Ethoxy radical) |

| 188 | [C₁₁H₁₀NO₂]⁺ | •COOC₂H₅ (Carbethoxy group) |

| 160 | [C₁₀H₈NO]⁺ | •COOC₂H₅ and CO |

| 117 | [C₈H₇N]⁺ | Indolizine core fragment |

Computational and Theoretical Chemistry of Diethyl Indolizine 1,2 Dicarboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of Diethyl indolizine-1,2-dicarboxylate, DFT calculations have been instrumental in understanding their structural and electronic properties.

In a study of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, a closely related compound, theoretical calculations were performed using the B3LYP/6-31G(d, p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between accuracy and computational cost. Such calculations can determine optimized molecular geometries, which can then be compared with experimental data from X-ray crystallography to validate the computational model.

Furthermore, DFT is used to calculate various electronic properties that are key to understanding the reactivity of the molecule. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and molecular electrostatic potential (MEP). The HOMO-LUMO gap is a particularly important indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive as it is easier to excite an electron from the HOMO to the LUMO. The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other reagents.

Table 1: Representative DFT-Calculated Electronic Properties for Indolizine (B1195054) Derivatives

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Prediction of reactivity in electrophilic substitution reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Prediction of reactivity in nucleophilic substitution reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

Frontier Molecular Orbital (FMO) Theory in Cycloaddition Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain the stereochemistry and regiochemistry of pericyclic reactions, including cycloadditions. The theory focuses on the interaction between the HOMO of one reactant and the LUMO of the other. For indolizine derivatives, FMO theory is particularly relevant for predicting the outcomes of [8π+2π] cycloaddition reactions, a common reaction type for this heterocyclic system. youtube.com

The indolizine core can act as an 8π component in these reactions. The energies and symmetries of its frontier orbitals will determine its reactivity towards various 2π components (dienophiles). Theoretical calculations, such as those performed with SINDO1, AM1, and ab initio methods, have been used to investigate the mechanism of [8+2] cycloaddition reactions of indolizine and its substituted derivatives with various alkenes. nih.gov These studies help to determine whether the reaction proceeds via a concerted one-step mechanism or a stepwise mechanism involving a zwitterionic intermediate. nih.gov

The nature of the substituents on both the indolizine ring and the dienophile can significantly influence the energies of the frontier orbitals and thus the reaction mechanism. For instance, electron-withdrawing groups on the dienophile lower the energy of its LUMO, facilitating the reaction with the HOMO of the indolizine. Conversely, electron-donating groups on the indolizine raise the energy of its HOMO, increasing its reactivity. FMO theory can therefore be used to predict how changes in the substitution pattern of this compound will affect its reactivity in cycloaddition reactions.

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme.

For example, a molecular modeling study was conducted on a series of 7-methoxy indolizine derivatives, including diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, to investigate their potential as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. faccts.degithub.io The study revealed that hydrophobic interactions were the primary driving force for the binding of these compounds to the COX-2 active site. faccts.degithub.io

The docking results for the most active compound in the series, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, showed that it binds within the hydrophobic channel of the COX-2 enzyme. Specific interactions with key amino acid residues, such as Arg120, are crucial for the inhibitory activity. github.io Such studies provide valuable insights into the structure-activity relationships of these compounds and can guide the design of more potent and selective inhibitors.

Table 2: Key Interactions of a this compound Derivative with COX-2

| Interaction Type | Amino Acid Residue | Role in Binding |

|---|---|---|

| Hydrophobic Interaction | Leu384, Met522 | Major contribution to binding affinity. |

| Ionic Interaction | Arg120 | Important for selectivity over COX-1. |

Standard molecular docking often treats the receptor as a rigid entity. However, in reality, proteins are flexible and can undergo conformational changes upon ligand binding. Induced fit docking (IFD) is a more advanced computational technique that accounts for this flexibility of the receptor's active site.

While specific induced fit docking studies for this compound were not found in the provided search results, this methodology is a logical next step following initial docking screens. IFD simulations would allow for the side chains of the amino acids in the binding pocket of a target enzyme, like COX-2, to adjust their conformations to better accommodate the ligand. This can lead to the discovery of more accurate binding poses and a better prediction of the binding affinity. An IFD analysis would be particularly useful for understanding the subtle differences in binding modes between different substituted indolizine derivatives and could explain variations in their biological activity that are not apparent from rigid docking alone.

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of drug-target interactions, MD simulations can provide a detailed picture of the dynamic behavior of a ligand-protein complex in a simulated physiological environment.

Although specific MD simulation studies for this compound are not detailed in the provided search results, this technique is widely applied to validate the stability of docking poses and to explore the conformational landscape of the complex. For instance, in a study of other small molecule inhibitors, MD simulations were used to assess the stability of the ligand in the active site of its target enzyme over a period of nanoseconds. The simulations can reveal important information about the flexibility of the complex, the role of water molecules in the binding interface, and the energetic contributions of different types of interactions. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry methods can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts and UV-Vis absorption spectra. These theoretical predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The prediction of NMR spectra is typically done using DFT methods. The magnetic shielding tensors of the nuclei are calculated, from which the chemical shifts can be derived. By comparing the calculated NMR spectrum with the experimental one, it is possible to confirm the proposed structure of a molecule. For example, the 13C-NMR spectra of some this compound derivatives have been reported, and theoretical calculations could be used to assign the observed peaks to specific carbon atoms in the molecule. faccts.degithub.io

The prediction of UV-Vis spectra is usually performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of the electronic excited states of a molecule, which correspond to the absorption bands in the UV-Vis spectrum. TD-DFT calculations can help to understand the nature of the electronic transitions (e.g., π→π* or n→π*) and how they are affected by the molecular structure and the solvent. For indolizine derivatives, TD-DFT has been used to investigate their photophysical properties and has been shown to accurately reproduce their key electronic features.

Applications in Materials Science and Photophysics

Luminescence and Fluorescence Properties of Indolizine (B1195054) Dicarboxylates

Indolizine is a π-electron-rich heterocyclic compound known for its interesting photophysical properties, including pronounced fluorescence. chim.it The rigid, planar structure of the indolizine scaffold is a key factor contributing to its luminescence, as it minimizes non-radiative decay pathways and promotes efficient light emission. Derivatives of indolizine, particularly those with carboxylate substitutions, exhibit strong fluorescence, typically in the blue-to-green region of the visible spectrum. researchgate.netresearchgate.net The specific emission characteristics can be finely tuned by altering the substituents on the indolizine core, which allows for the rational design of materials with desired optical properties. researchgate.net

In solution, many indolizine derivatives display absorption in the UV region and emit light in the violet-to-blue wavelengths, often with a relatively large Stokes shift. researchgate.net The solvent environment can also influence the absorption and fluorescence properties of these compounds. researchgate.net For some derivatives, aggregation-induced enhanced emission (AIEE) has been observed, a phenomenon where fluorescence intensity increases in an aggregated state, which is a valuable property for certain applications. researchgate.net

A key feature of many indolizine derivatives is their high fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. The conjugated planar electronic structure is a primary reason for these strong fluorescence properties. Research into structurally related compounds has demonstrated the potential for achieving exceptionally high quantum yields. For example, certain 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate dyes, which share the core indolizine structure, have been reported to possess fluorescence quantum yields reaching as high as 92%. rsc.org This high efficiency is attributed to an almost complete overlap of the HOMO and LUMO orbitals within the indolizine core, which favors radiative decay channels. rsc.org

The strong absorption and emission characteristics of these compounds make them suitable for use as spectroscopic sensitizers. A spectroscopic sensitizer is a molecule that can absorb light energy and then efficiently transfer that energy to another molecule, initiating a photochemical or photophysical process. The robust fluorescence and tunable properties of indolizine dicarboxylates make them promising candidates for such applications in various chemical systems.

| Compound Class | Emission Region | Reported Quantum Yield (Φf) | Key Features | Reference |

|---|---|---|---|---|

| 2-Oxo-pyrano[2,3-b]indolizine-3-carboxylates | Blue-Green | Up to 0.92 (92%) | High oscillator strength; large overlap of HOMO/LUMO. | rsc.org |

| Selenium-functionalized Indolizines | Blue-to-Green | Not specified | Absorption around 360 nm. | researchgate.net |

| General Indolizine Derivatives | Violet-to-Blue | 0.04 to 0.39 | Tunable fluorescence based on substituents. | researchgate.net |

| 3-Biphenylpyrrolo[1,2-c]pyrimidines* | Blue | Up to 0.55 | Strong fluorescence in solution. | researchgate.net |

The strong and stable fluorescence of indolizine derivatives makes them attractive candidates for use as fluorescent probes or bio-taggers in biological imaging. chim.it Their conjugated planar structure is valuable for studying interactions with biological macromolecules like DNA. Studies involving related indolizine compounds have shown their ability to penetrate the membranes of living cells. rsc.org For example, specific pyrano[2,3-b]indolizines have been successfully used in fluorescence imaging of the H9c2 cell line. rsc.org A positively charged analog was shown to specifically stain the cell nucleus after permeabilization, demonstrating the potential for targeted intracellular imaging. rsc.org This capability, combined with their high quantum yields, suggests that diethyl indolizine-1,2-dicarboxylate and similar molecules could be developed into effective fluorescent labels for monitoring cellular processes and structures.

Potential in Organic Electronics and Optoelectronic Devices (e.g., OLEDs)

Fluorescent π-conjugated molecules are foundational materials for the development of organic optoelectronic devices, including organic light-emitting diodes (OLEDs). chim.it OLEDs utilize electroluminescent materials—compounds that emit light in response to an electric current—to create bright and efficient displays. jmaterenvironsci.com The high fluorescence quantum yields and chemical stability of indolizine derivatives make them promising candidates for the emissive layer in OLEDs. chim.itresearchgate.net

The ability to tune the emission color of indolizine derivatives by modifying their chemical structure is a significant advantage for OLED applications, as it allows for the creation of red, green, and blue pixels needed for full-color displays. researchgate.netjmaterenvironsci.com Some newly synthesized pyrroloazines, a class of compounds that includes indolizines, exhibit strong fluorescence in the blue region of the spectrum, which is particularly valuable for OLED technology. researchgate.net The development of stable and efficient blue emitters remains a key challenge in the field, and indolizine dicarboxylates represent a promising structural motif to address this need.

Electrochemical Behavior and Properties

The electrochemical properties of indolizine derivatives are linked to their electron-rich aromatic system. Studies on related compounds, such as indolizino[1,2-b]quinole derivatives, provide insight into the expected electrochemical behavior. researchgate.net These systems typically undergo two distinct, diffusion-controlled redox processes. researchgate.net

The first step is a one-electron reduction that leads to the formation of a stable semiquinone radical anion (Q•−). The second step involves a further one-electron reduction to form the quinone dianion (Q2−). researchgate.net The stability and potential at which these redox events occur are highly influenced by the substituents on the indolizine ring. The presence of electron-accepting groups, such as the two carboxylate groups in this compound, is expected to facilitate reduction by stabilizing the resulting anionic species. researchgate.net This would shift the reduction potentials to more positive values, making the compound easier to reduce compared to an unsubstituted indolizine. This tunable electrochemical behavior is relevant for applications in sensors and electronic materials where controlled redox properties are required.

| Substituent Group | First Reduction Potential (Epc1 vs. Ag/AgCl) | Second Reduction Potential (Epc2 vs. Ag/AgCl) | Process | Reference |

|---|---|---|---|---|

| -H | -1.22 V | -1.75 V | Formation of Q•− and Q2− | researchgate.net |

| -COOH | -1.07 V | -1.50 V | Formation of Q•− and Q2− | researchgate.net |

| -CN | -0.95 V | -1.45 V | Formation of Q•− and Q2− | researchgate.net |

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Methodologies for Indolizine (B1195054) Dicarboxylates

The synthesis of the indolizine core has evolved significantly from classical multi-step procedures to more sophisticated and efficient strategies. rsc.org A primary future objective is the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of development include:

One-Pot, Multi-Component Reactions (MCRs): These reactions are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. A notable example is the one-pot, three-component reaction involving a pyridine (B92270) derivative, an α-halo carbonyl compound, and an activated alkyne like diethyl acetylenedicarboxylate (B1228247). mdpi.com This approach allows for the direct assembly of complex indolizine dicarboxylates from readily available starting materials. mdpi.com

Catalyst Innovation: Research is increasingly focused on employing novel catalytic systems. This includes transition-metal-free protocols, such as those using TEMPO as an oxidant, and copper/I2-mediated oxidative cross-coupling/cyclization reactions. organic-chemistry.org Gold-catalyzed hydroarylation has also emerged as a method for constructing complex indolizine derivatives. rsc.org

Green Chemistry Approaches: A significant shift towards environmentally benign synthesis is evident. This includes biocatalysis, where enzymes like lipases from Candida antarctica are used to catalyze cycloaddition reactions in aqueous media, offering an eco-friendly alternative to traditional organic solvents. nih.govnih.gov Solvent-free reactions and the use of sustainable bio-based catalysts like citric acid are also gaining traction. researchgate.net

| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Reference |

| One-Pot Three-Component Reaction | High efficiency, atom economy, reduced waste. | 1,2-epoxybutane (B156178) (solvent and acid scavenger) | mdpi.com |

| Oxidative Cross-Coupling | Straightforward access to 1,3-di- and 1,2,3-trisubstituted indolizines. | Copper/Iodine (Cu/I2) | organic-chemistry.org |

| Biocatalysis | Environmentally friendly, high selectivity, aqueous medium. | Candida antarctica lipase (B570770) A (CAL A) | nih.govnih.gov |

| Transition-Metal-Free Annulation | Avoids toxic heavy metals, mild reaction conditions. | TEMPO (oxidant) | organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | DBU (organocatalyst) "on-water" | researchgate.net |

Advanced Pharmacological Profiling and Preclinical Studies

While the broader indolizine class is known for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitubercular properties, specific preclinical data on diethyl indolizine-1,2-dicarboxylate has highlighted its potential in oncology. researchgate.netresearchgate.netnih.gov

A review of sporadic attempts to develop carcinolytic indolizines identified this compound as a derivative with significant anticancer activity. jbclinpharm.orgjbclinpharm.org This foundational finding provides a strong rationale for comprehensive preclinical evaluation. Future studies will need to expand upon these initial observations by:

Broad-Spectrum Cancer Cell Line Screening: Evaluating the cytotoxicity of this compound and its closely related analogs against a diverse panel of human cancer cell lines is essential to identify specific cancer types that are particularly sensitive. For instance, related compounds have already been tested against human cervix cancer cell lines (SiHa). jbclinpharm.orgjbclinpharm.org

In Vivo Efficacy Studies: Promising in vitro results must be validated in animal models to assess the compound's antitumor efficacy, pharmacokinetics, and tolerability.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will help elucidate the structural requirements for optimal potency and selectivity. Studies on related structures have shown that substitutions at various positions on the indolizine ring can significantly impact biological activity. researchgate.net

| Derivative Type | Pharmacological Activity | Key Finding/Study Focus | Reference |

| This compound | Anticancer | Identified as having significant anticancer activity in a review. | jbclinpharm.orgjbclinpharm.org |

| Diethyl 7-acetyl-3-benzoylindolizine-1,2-dicarboxylate | Anticancer (in vitro) | Showed significant activity against cancer cell lines. | researchgate.net |

| 7-(Trifluoromethyl) substituted indolizines | Anti-inflammatory | Demonstrated reduction in COX-2, TNF-α, and IL-6 levels. | researchgate.net |

| General Indolizine Derivatives | Antitubercular | Screened against susceptible and multidrug-resistant MTB strains. | researchgate.net |

Exploration of New Biological Targets and Therapeutic Areas

Identifying the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action and exploring its full therapeutic potential. Research on analogous indolizine structures has revealed interactions with several key biological targets.

Future research should focus on:

Mechanism of Action Studies: Investigating how this compound exerts its anticancer effects. Based on studies of similar compounds, potential targets include tubulin, where interaction can disrupt microtubule dynamics and inhibit cell division. nih.gov

Enzyme Inhibition Assays: Screening against a panel of clinically relevant enzymes. For example, other indolizine derivatives have been identified as inhibitors of cytochrome P450 aromatase, a key target in estrogen-dependent breast cancer, and 15-lipoxygenase (15-LOX), which is implicated in inflammation. jbclinpharm.orgderpharmachemica.com

Exploring New Therapeutic Indications: Beyond oncology, the indolizine scaffold's known anti-inflammatory and CNS-active properties suggest that dicarboxylate derivatives could be explored for treating inflammatory disorders or neurological conditions. researchgate.netderpharmachemica.com Targets such as COX-2, TNF-α, IL-6, and the 5HT3 receptor represent promising avenues for investigation. researchgate.netderpharmachemica.com

| Potential Biological Target | Therapeutic Area | Rationale Based on Related Compounds | Reference |

| Tubulin | Oncology | Indolizine analogs of phenstatin (B1242451) inhibit tubulin polymerization. | nih.gov |

| Cytochrome P450 Aromatase | Oncology (Breast Cancer) | Aryl-substituted indolizines act as aromatase inhibitors. | jbclinpharm.org |

| COX-2, TNF-α, IL-6 | Inflammation | Trifluoromethyl-substituted indolizines reduce levels of these inflammatory mediators. | researchgate.net |

| 5HT3 Receptor | Neuropharmacology | Indolizine derivatives reported as 5HT3 receptor antagonists. | derpharmachemica.com |

| 15-Lipoxygenase (15-LOX) | Inflammation | Substituted indolizines identified as 15-LOX inhibitors. | derpharmachemica.com |

Design of Next-Generation Functional Materials Based on the Indolizine Dicarboxylate Scaffold

The inherent fluorescence and conjugated π-electron system of the indolizine core make it an attractive scaffold for the development of advanced functional materials. derpharmachemica.com The dicarboxylate functional groups provide convenient handles for further chemical modification and tuning of material properties.

Promising future applications include:

Organic Electronics: The development of novel polycyclic aromatic compounds incorporating the indolizine structure has led to materials with enhanced stability and tunable optoelectronic properties. These "indoloindolizines" have been successfully used in the fabrication of organic field-effect transistors (OFETs), demonstrating competitive performance. chemrxiv.org

Organic Light-Emitting Diodes (OLEDs): The strong fluorescence of indolizine derivatives makes them candidates for use as emitters in OLEDs. Specific derivatives have been identified as potential blue or green emitters for display and lighting technologies. rsc.org

Fluorescent Probes and Scaffolds: The indolizine core can serve as a fluorescent platform. By attaching various orthogonal reactive groups (amines, alkynes, etc.), polyfunctional scaffolds can be created. nih.govacs.org These scaffolds have been used to prepare drug-biotin conjugates for affinity chromatography to identify the protein targets of bioactive molecules, demonstrating their utility as tools in chemical biology. nih.govacs.org

| Application Area | Key Feature of Indolizine Scaffold | Example of Development | Reference |

| Organic Field-Effect Transistors (OFETs) | Stable, tunable polycyclic aromatic system. | π-expanded indoloindolizines showing ambipolar charge transport. | chemrxiv.org |

| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence, potential for color tuning. | Indolizine derivatives with eight-membered rings as potential blue/green emitters. | rsc.org |

| Biological Tools (Affinity Chromatography) | Intrinsic fluorescence, chemical versatility. | Trifunctionalized indolizine scaffolds for creating biotin-tagged drugs to isolate protein targets. | nih.govacs.org |

| Fluorescent Markers | High quantum yield and photostability. | Use as fluorogenic coupling agents and markers in biology. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing diethyl indolizine-1,2-dicarboxylate derivatives?

- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or cyclocondensation. For example, diethyl 3-(4-methoxybenzoyl)indolizine-1,2-dicarboxylate is prepared using pyridinium salts, dichloromethane (DCM), and sodium hydroxide, followed by purification via DCM extraction and recrystallization (yield: 83%) . Variations in substituents (e.g., bromophenyl groups) may reduce yields (e.g., 42%) due to steric hindrance or reactivity differences .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.27–6.53 ppm) and carbonyl carbons (δ 190.4 ppm) .

- HRMS : Validates molecular formulas (e.g., [M+H]+ for C28H28NO6P: calcd. 505.51, found 505.51) .

- FTIR : Identifies functional groups (e.g., C=O stretching at ~1695 cm⁻¹) .

Q. How can this compound derivatives be applied in photophysical studies?

- Methodological Answer : These derivatives exhibit photoluminescence, which is quenched via electron transfer to electron-deficient species (e.g., nitrophenolics). Researchers should:

- Measure emission spectra in solution (e.g., DMSO or THF).

- Analyze HOMO-LUMO gaps using computational tools (e.g., DFT) to predict electron transfer pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in photoluminescence quenching mechanisms?

- Methodological Answer : Conflicting hypotheses (e.g., H-bonding vs. direct electron transfer) require:

- NMR Titration : Monitor chemical shift changes upon adding quenchers (e.g., nitrophenols) to confirm binding .

- Lifetime Measurements : Use time-resolved fluorescence to distinguish static vs. dynamic quenching .

- X-ray Crystallography : Resolve intermolecular interactions in solid-state structures (e.g., intra-molecular C–H···O bonds) .

Q. How is SHELXL employed in refining crystal structures of indolizine derivatives?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation).

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., ORTEP diagrams with 50% ellipsoids) .

- Validation : Check R-factors (e.g., R₁ < 0.05) and residual electron density maps .

Q. What molecular modeling approaches elucidate COX-2 inhibition by indolizine derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding poses in COX-2’s hydrophobic pocket .

- QSAR Analysis : Correlate substituent effects (e.g., 4-cyanobenzoyl) with IC50 values (e.g., 5.84 µM for compound 5a ) .

- MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers address low yields in indolizine synthesis?

- Methodological Answer :

| Factor | Optimization Strategy | Example |

|---|---|---|

| Solvent | Use polar aprotic solvents (e.g., DMF over THF) to enhance nucleophilicity . | THF alone failed; DMF increased yield to 68% . |

| Temperature | Room temperature vs. reflux (e.g., 25°C for bromophenyl derivatives) . | |

| Purification | Column chromatography with gradient elution (e.g., hexane/ethyl acetate) . |

Q. What advanced techniques validate electron transfer in indolizine-based probes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.